

comparative study of cycloalkylamine corrosion inhibitors

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Compound of Interest

Compound Name: Cycloheptylamine

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A Comparative Analysis of Cycloalkylamine Corrosion Inhibitors

Cycloalkylamines are a significant class of corrosion inhibitors, valued for their efficacy in protecting various metals from degradation in corrosive environments. Their performance is attributed to their ability to adsorb onto the metal surface, forming a protective barrier. This guide provides a comparative overview of the performance of several cycloalkylamine-based corrosion inhibitors, supported by experimental data from recent studies.

Performance Comparison of Cycloalkylamine Inhibitors

The inhibition efficiency of cycloalkylamine derivatives varies depending on their molecular structure, the corrosive medium, and the operating conditions. Below are tabulated data from different studies, showcasing the performance of dicyclohexylamine, cyclohexylamine dithiocarbamate, and a mixture of dicyclohexylamine and oleylamine.

Dicyclohexylamine vs. N-Methyldiethanolamine

A study comparing dicyclohexylamine and n-methyldiethanolamine as volatile corrosion inhibitors for API X80 carbon steel in a CO₂-saturated aqueous solution revealed that dicyclohexylamine generally exhibits higher inhibition efficiency, which decreases with increasing temperature.^[1]

Inhibitor	Temperature (°C)	Inhibition Efficiency (%)
Dicyclohexylamine	20	39.61
	35	34.03
	45	13.98
N-Methyldiethanolamine	20	34.53
	35	15.30
	45	6.26

Table 1: Comparison of inhibition efficiency of Dicyclohexylamine and N-Methyldiethanolamine at different temperatures.[1]

Cyclohexylamine Dithiocarbamate on Aluminum

The corrosion inhibition of aluminum in 1 M HCl solution by cyclohexylamine dithiocarbamate (CHDTC) was investigated, showing a significant increase in inhibition efficiency with higher inhibitor concentrations.[2]

CHDTC Concentration (M)	Corrosion Rate (mg/h·cm ²)	Inhibition Efficiency (%)
0	0.50217	0
2.0×10^{-5}	0.28689	42.9
8.0×10^{-5}	0.26042	48.1
3.0×10^{-4}	0.21962	56.3
1.0×10^{-3}	0.21354	57.5
2.0×10^{-3}	0.17795	64.6

Table 2: Corrosion rate and inhibition efficiency of Cyclohexylamine Dithiocarbamate on aluminum in 1 M HCl.[2]

Dicyclohexylamine and Oleylamine Mixture on Mild Steel

A mixture of dicyclohexylamine and oleylamine (DCHA+OA) was evaluated as a corrosion inhibitor for mild steel in a 3 wt. % NaCl solution saturated with CO₂. The study demonstrated a significant increase in inhibition efficiency over time.[3]

Inhibitor Concentration	Temperature (°C)	Exposure Time (h)	Charge-Transfer Resistance (R _{ct}) without Inhibitor (Ω·cm ²)	Charge-Transfer Resistance (R _{ct}) with Inhibitor (Ω·cm ²)	Inhibition Efficiency (%)
50 ppm DCHA+OA	20	49	-	-	98

Table 3: Inhibition efficiency of a Dicyclohexylamine and Oleylamine mixture on mild steel.[3]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. The following sections outline the protocols used in the cited studies.

Potentiodynamic Polarization Method (for Dicyclohexylamine vs. N-Methyldiethanolamine)[1]

- Material: API X80 carbon steel specimens.
- Electrolyte: An aqueous solution saturated with carbon dioxide, containing 200 ppm acetic acid and 1% NaCl.
- Apparatus: A standard three-electrode cell setup with the carbon steel specimen as the working electrode, a platinum counter electrode, and a saturated calomel reference electrode.
- Procedure: Potentiodynamic polarization curves were recorded at temperatures of 20°C, 35°C, and 45°C. The corrosion current density (*i*_{corr}) was determined by Tafel extrapolation

of the polarization curves. The inhibition efficiency (IE%) was calculated using the formula:

$$IE\% = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] \times 100$$

Weight Loss and Electrochemical Methods (for Cyclohexylamine Dithiocarbamate)[2]

- Material: Aluminum samples.
- Corrosive Medium: 1 M HCl solution.
- Weight Loss Method:
 - Aluminum samples were weighed before and after immersion in the corrosive medium with and without the inhibitor for a specific period.
 - The corrosion rate and inhibition efficiency were calculated from the weight loss data.
- Electrochemical Methods:
 - Potentiodynamic Polarization: Performed to determine the corrosion current densities.
 - Electrochemical Impedance Spectroscopy (EIS): Used to investigate the adsorption of the inhibitor on the metal surface.

Electrochemical Impedance Spectroscopy (for Dicyclohexylamine and Oleylamine Mixture)[3]

- Material: API X65 carbon steel specimens.
- Corrosive Medium: 3 wt. % NaCl solution saturated with CO₂.
- Procedure:
 - Specimens were polished and cleaned before immersion in the test solution.
 - Electrochemical impedance spectroscopy (EIS) measurements were conducted at different time intervals.

- The charge-transfer resistance (R_{ct}) was determined from the Nyquist plots.
- The inhibition efficiency was calculated using the formula: $IE\% = [(R_{ct}(\text{inhibited}) - R_{ct}(\text{uninhibited})) / R_{ct}(\text{inhibited})] \times 100$

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for evaluating corrosion inhibitors using common electrochemical techniques.



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Caption: Workflow for Potentiodynamic Polarization.



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Caption: Workflow for Electrochemical Impedance Spectroscopy.

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